

Technical Support Center: BMS-795311 IV Formulation Guide[1]

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Compound of Interest

Compound Name: BMS-795311

Cat. No.: B1149920

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Current Status: Operational Topic: Vehicle Selection & Preparation for Intravenous (IV) Administration of **BMS-795311** Target Audience: Preclinical Researchers, Formulation Scientists[1]

Core Technical Directive

BMS-795311 is a potent, orally bioactive Cholesteryl Ester Transfer Protein (CETP) inhibitor.[1][2][3][4] Due to its fluorinated benzamide structure, it exhibits low aqueous solubility (Class II/IV characteristics), presenting significant challenges for intravenous administration.[1]

For preclinical IV pharmacokinetics (PK) and efficacy studies, simple aqueous buffers (PBS/Saline) are insufficient and will result in immediate precipitation, embolization risk, and failed dosing.[1]

The "Gold Standard" IV Formulation

Based on physicochemical properties and validated preclinical datasets, the recommended vehicle for IV bolus or short infusion is a co-solvent system comprising DMSO, PEG300, Tween 80, and Saline.[1]

Component	Percentage (v/v)	Function
DMSO	10%	Primary solubilizer (Stock solvent)
PEG 300	40%	Co-solvent (Prevents precipitation upon dilution)
Tween 80	5%	Surfactant (Stabilizes the interface)
Saline (0.9%)	45%	Aqueous diluent (Adjusts tonicity)



Critical Warning: The order of addition is non-negotiable. Adding saline directly to the DMSO stock will cause irreversible precipitation. Follow the workflow in Section 3 exactly.

Experimental Protocol: Step-by-Step Preparation

Objective: Prepare a clear, particle-free solution at target concentration (typically 1–2 mg/mL for IV).

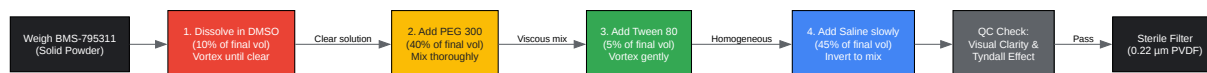
Reagents Required[1][5]

- **BMS-795311** (Solid powder, stored at -20°C)[1][4]
- Dimethyl Sulfoxide (DMSO), Anhydrous, Sterile Filtered[1]
- Polyethylene Glycol 300 (PEG 300)[1]
- Polysorbate 80 (Tween 80)[1]
- Sterile Saline (0.9% NaCl)[1]

- 0.22 µm PVDF or PES Syringe Filter[1]

Workflow Visualization

The following diagram illustrates the mandatory "Step-wise Dilution" method to maintain solubility thermodynamics.



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Figure 1: Critical path for **BMS-795311** formulation. Note that the aqueous phase (Saline) is added LAST.[1]

Troubleshooting & FAQs

This section addresses specific failure modes reported by formulation scientists working with lipophilic CETP inhibitors.

Q1: The solution turned cloudy immediately after adding Saline. Can I save it?

Answer: No.

- Cause: This is "solvent shock." [1] You likely added the saline too fast or didn't mix the organic phase (DMSO/PEG/Tween) thoroughly before adding the aqueous phase.
- Mechanism: **BMS-795311** is highly lipophilic. [1] If the local concentration of water exceeds the drug's solubility limit before it is stabilized by the PEG/Tween micelles, it nucleates and precipitates.
- Solution: Discard and restart. Ensure the DMSO/PEG/Tween mixture is perfectly homogeneous before dropwise addition of saline.

Q2: Can I substitute PEG 400 for PEG 300?

Answer: Yes, with caution.

- Technical Context: PEG 400 is more viscous than PEG 300.[1] While it has similar solubilizing properties, the higher viscosity might make manual IV injection in small animals (mice) difficult (high back-pressure).[1]
- Adjustment: If using PEG 400, ensure you warm the solution to 37°C prior to injection to reduce viscosity.

Q3: I observe hemolysis in my rat PK study. Is it the drug?

Answer: Likely the Vehicle.

- Analysis: High concentrations of surfactants (Tween 80) and organic solvents (DMSO/PEG) can be hemolytic.[1] The 10:40:5:45 formulation is near the upper limit of tolerability for bolus IV.
- Mitigation:
 - Slow Infusion: Do not administer as a rapid bolus (< 5 seconds). Inject slowly over 30–60 seconds.
 - Dilution: If sensitivity is high, reduce the dose concentration and increase the saline fraction, though this risks precipitation.

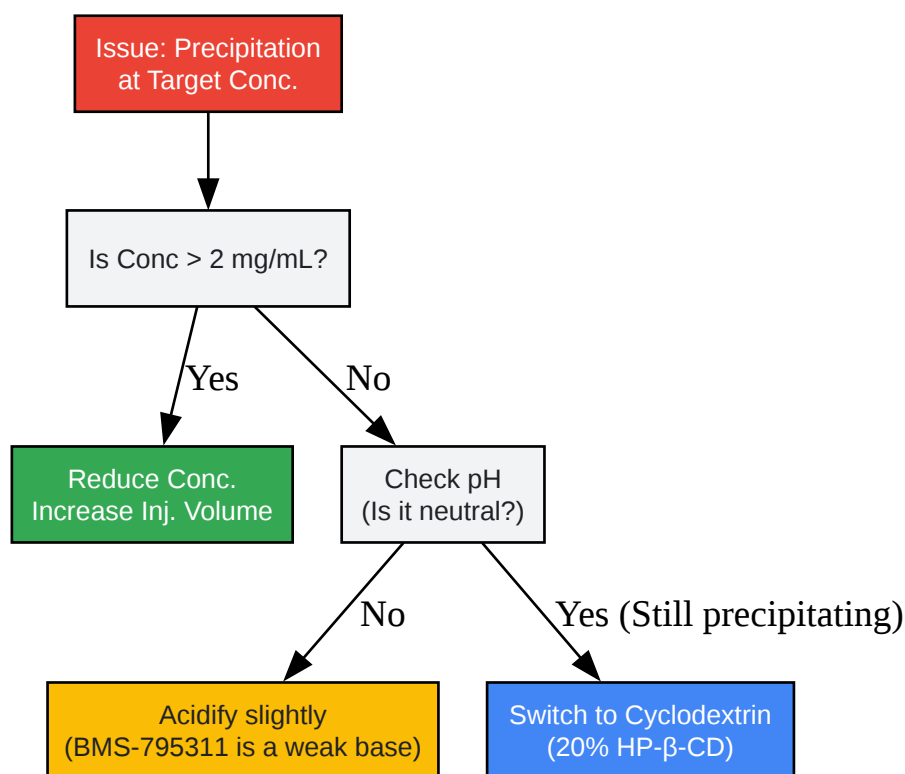
Q4: Can I use this formulation for Oral (PO) dosing as well?

Answer: Yes.

- This formulation is fully compatible with oral gavage.[1] However, for oral studies, you can often use simpler suspensions (e.g., 0.5% Methylcellulose or Corn Oil) since complete solubility is not strictly required for oral absorption of this compound class.[1]

Decision Logic for Vehicle Customization

If the standard formulation fails (e.g., due to unusually high dose requirements), use this logic tree to adapt.



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Figure 2: Decision matrix for formulation optimization.

References

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Sources

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